Loperamide

Content Navigation

CAS Number

Product Name

IUPAC Name

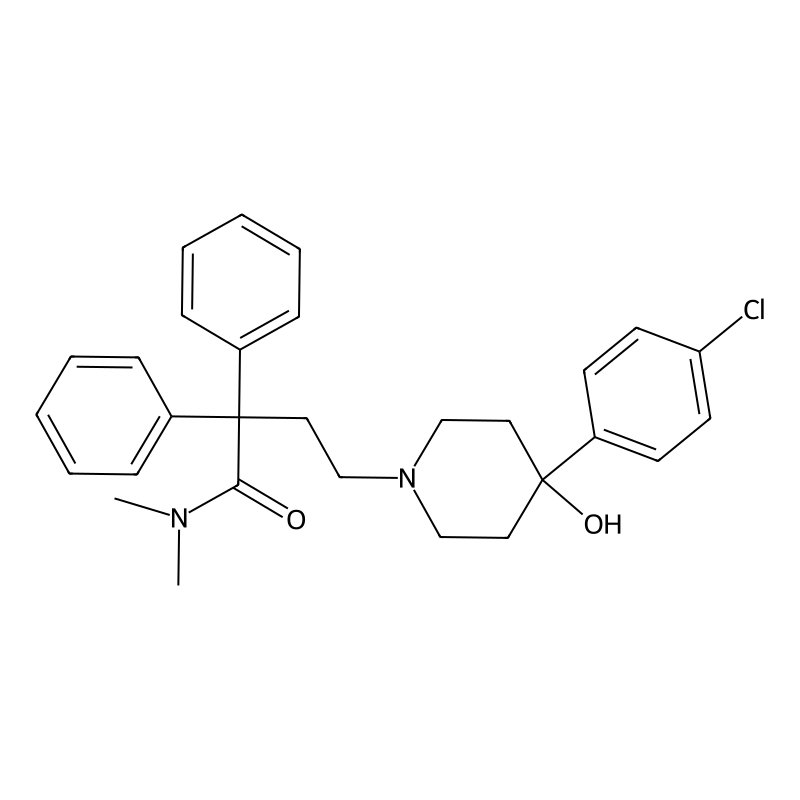

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 405 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Understanding Intestinal Motility

Loperamide's mechanism of action in reducing diarrhea involves its effect on intestinal motility. Research studies investigate how loperamide binds to opioid receptors in the gut wall, leading to decreased release of acetylcholine and prostaglandins RxList. This, in turn, slows down muscle contractions within the intestines, allowing for increased water absorption and firmer stools National Institutes of Health: .

By studying loperamide's effects, researchers gain valuable insights into the complex mechanisms regulating intestinal motility, which can aid in developing better treatments for various digestive disorders.

Animal Models of Constipation and Fecal Incontinence

Loperamide's ability to slow intestinal transit has also been utilized in pre-clinical research. High doses of loperamide can induce constipation in animal models, allowing scientists to study the underlying mechanisms of this condition ResearchGate.

Similarly, loperamide's effect on the anal sphincter tone can be used to create animal models of fecal incontinence, facilitating research into treatments for this issue National Institutes of Health: .

Loperamide is a synthetic opioid primarily used as an anti-diarrheal medication. It operates by acting on the μ-opioid receptors in the myenteric plexus of the large intestine, reducing intestinal motility and increasing transit time, which allows for greater water absorption from fecal matter. This mechanism effectively alleviates symptoms of diarrhea without significant central nervous system effects under normal therapeutic doses, as it is largely prevented from crossing the blood-brain barrier due to efflux by P-glycoprotein .

Loperamide's chemical structure is characterized by its formula . It undergoes metabolic transformations primarily in the liver, where it is oxidatively N-demethylated by cytochrome P450 enzymes CYP2C8 and CYP3A4, yielding pharmacologically inactive metabolites . The reaction pathways include:

- Oxidative N-demethylation: This is the primary metabolic route leading to desmethyl-loperamide.

- Conjugation: Following oxidation, loperamide is conjugated and excreted via bile .

Loperamide can be synthesized through several methods. One prominent approach involves the reaction of dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium salt with 4-chlorophenyl-4-hydroxypiperidine in the presence of a base. The synthesis typically occurs at temperatures between 40°C and 70°C using glycerol formal as a solvent to enhance reaction efficiency .

General Steps- Preparation of Reactants: Combine 4-chlorophenyl-4-hydroxypiperidine with sodium carbonate.

- Addition of Ammonium Salt: Introduce dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium bromide.

- Reaction Conditions: Maintain stirring at 60°C for approximately two hours.

- Purification: Post-reaction purification involves centrifugation and crystallization steps to isolate loperamide .

Loperamide is primarily utilized in clinical settings for managing acute and chronic diarrhea, including conditions such as irritable bowel syndrome and gastroenteritis. It is often marketed under trade names such as Imodium. Additionally, its ability to modulate gastrointestinal motility makes it a candidate for research into other gastrointestinal disorders .

Loperamide has notable interactions with various drugs due to its metabolism via cytochrome P450 enzymes and its role as a substrate for P-glycoprotein:

- P-glycoprotein Inhibitors: Medications like quinidine can increase loperamide's central effects by allowing it to cross the blood-brain barrier.

- P-glycoprotein Inducers: Drugs such as carbamazepine may reduce loperamide's efficacy by enhancing its clearance .

- Adverse Drug Reactions: High doses have been linked to serious cardiovascular events; thus, caution is advised when co-administering with other medications that affect cardiac rhythm .

Loperamide shares structural similarities with several other compounds used in gastrointestinal treatments. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Diphenoxylate | Similar to Loperamide | Antidiarrheal | Often combined with atropine to deter abuse |

| Codeine | Opioid | Pain relief | Central nervous system effects more pronounced |

| Dextromethorphan | Cough suppressant | Antitussive | Primarily acts on the central nervous system |

| Morphine | Opioid | Pain relief | Strong analgesic effects; significant CNS activity |

Loperamide's primary distinction lies in its localized action within the gastrointestinal tract without significant central nervous system effects under normal dosing conditions .

Traditional Synthetic Pathways (Friedel-Crafts Alkylation, Piperidine Ring Formation)

The conventional synthesis of loperamide hydrochloride relies on well-established organic chemistry methodologies, primarily involving Friedel-Crafts alkylation reactions and piperidine ring formation strategies [1] [2]. The traditional synthetic approach begins with the lactone 3,3-diphenyldihydrofuran-2(3H)-one and ethyl 4-oxopiperidine-1-carboxylate as starting materials on laboratory scale [1]. However, large-scale industrial production follows a similar synthesis pathway, with the key difference being that the lactone and piperidinone precursors are produced from more economical starting materials rather than purchased as pre-formed intermediates [1].

The core synthetic strategy involves the preparation of N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide, which serves as a crucial electrophilic intermediate [27] [28]. This quaternary ammonium salt is synthesized through a multi-step process beginning with diphenylacetic acid ethyl ester [4]. The ethyl ester undergoes reaction with ethylene oxide in the presence of sodium hydroxide to yield 2,2-diphenylbutyrolactone [4]. Subsequently, treatment with hydrogen bromide in acetic acid opens the lactone ring, forming 2,2-diphenyl-4-bromobutyric acid [4]. This intermediate is then converted to the corresponding acid chloride using thionyl chloride, which upon treatment with aqueous dimethylamine undergoes cyclization to form the desired N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide [4].

The piperidine component, 4-(4-chlorophenyl)-4-hydroxypiperidine, represents another critical building block in the traditional synthesis [2] [4]. This intermediate can be prepared through various methodologies, with Dieckmann intermolecular condensation being one of the most widely employed approaches [4]. The process involves N-benzyl-N,N-bis-(β-carboethoxyethyl)amine as the starting material, which is formed by the reaction of benzylamine with ethyl acrylate [4]. This intermediate undergoes Dieckmann condensation to give 1-benzyl-3-carboethoxypiperidine-4-one, followed by acidic hydrolysis and thermal decarboxylation to yield the desired piperidine derivative [4].

Table 1: Traditional Synthetic Pathways - Key Precursors and Starting Materials

| Precursor/Starting Material | Function in Synthesis | CAS Number | Molecular Formula |

|---|---|---|---|

| 3,3-Diphenyldihydrofuran-2(3H)-one (lactone) | Furan ring precursor | 5350-93-6 | C16H14O2 |

| Ethyl 4-oxopiperidine-1-carboxylate | Piperidine ring precursor | 29976-53-2 | C8H13NO3 |

| 4-(4-Chlorophenyl)-4-hydroxypiperidine | Key nucleophilic component | 39512-49-7 | C11H14ClNO |

| N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide | Electrophilic quaternary ammonium salt | 37743-18-3 | C23H28BrNO |

| Diphenylacetic acid ethyl ester | Starting material for furan synthesis | 2294-71-5 | C16H16O2 |

| 2,2-Diphenylbutyrolactone | Intermediate for quaternary salt formation | 5894-60-0 | C16H14O2 |

| 2,2-Diphenyl-4-bromobutyric acid | Intermediate for acid chloride formation | 22766-67-6 | C16H15BrO2 |

The final coupling reaction between the quaternary ammonium bromide and 4-(4-chlorophenyl)-4-hydroxypiperidine represents a nucleophilic substitution reaction of the SN2 type [2]. This transformation typically requires the presence of a base to neutralize the hydrobromic acid released during the reaction [2]. Suitable bases include triethylamine, diisopropylethylamine, and inorganic bases such as sodium carbonate or potassium carbonate [2]. The reaction is commonly performed in polar aprotic solvents such as acetonitrile or dimethylformamide at elevated temperatures ranging from 80 to 120 degrees Celsius [4].

Friedel-Crafts alkylation methodology plays a significant role in the formation of aromatic carbon-carbon bonds within the loperamide structure [6] [8]. Traditional Friedel-Crafts alkylation involves the alkylation of aromatic rings using alkyl halides in the presence of strong Lewis acid catalysts such as aluminum chloride or ferric chloride [8]. The mechanism proceeds through carbocation generation by the Lewis acid catalyst, followed by electrophilic aromatic substitution [8]. However, this approach presents significant challenges including overalkylation due to the increased nucleophilicity of the alkylated product compared to the starting material, and potential carbocation rearrangements when non-tertiary alkyl halides are employed [8].

Table 2: Friedel-Crafts Alkylation Parameters for Aromatic Ring Formation

| Parameter | Typical Conditions | Mechanistic Considerations |

|---|---|---|

| Lewis Acid Catalyst | Aluminum chloride (AlCl3), Ferric chloride (FeCl3) | Carbocation generation and stabilization |

| Temperature Range | 0-80°C | Temperature control for selectivity |

| Reaction Time | 2-12 hours | Kinetic vs thermodynamic control |

| Solvent System | Dichloromethane, Chloroform | Substrate solubility and Lewis acid compatibility |

| Base Requirement | Stoichiometric or super-stoichiometric | Acid neutralization and salt formation |

| Product Formation Type | Electrophilic aromatic substitution | Regioselectivity and ring activation |

| Major Limitations | Overalkylation, Carbocation rearrangement | Side product formation and purification challenges |

Piperidine ring formation in loperamide synthesis can be achieved through multiple methodologies beyond the traditional Dieckmann condensation approach [9]. Reductive amination represents an alternative strategy involving the condensation of ketone precursors with primary amines, followed by reduction with sodium borohydride or catalytic hydrogenation [9]. Ring-closing metathesis has emerged as another viable option, particularly for the synthesis of functionalized piperidine derivatives, utilizing ruthenium or molybdenum-based catalysts [9]. Nucleophilic substitution approaches involve the reaction of halogenated alkyl chains with amine nucleophiles in polar aprotic solvents at elevated temperatures [9]. Catalytic hydrogenation of pyridine derivatives provides yet another route to piperidine rings, typically employing palladium on carbon under mild pressure and temperature conditions [9].

Table 3: Piperidine Ring Formation Methods in Loperamide Synthesis

| Method | Starting Materials | Key Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Dieckmann Condensation | N-benzyl-N,N-bis-(β-carboethoxyethyl)amine | Base-catalyzed, 80-120°C | 60-85 | High regioselectivity |

| Reductive Amination | Ketone precursors + Primary amines | Reducing agents (NaBH4, H2/Pd) | 70-90 | Mild conditions, broad scope |

| Ring-Closing Metathesis | Diene precursors with nitrogen | Ruthenium or molybdenum catalysts | 65-80 | Clean reaction, minimal byproducts |

| Nucleophilic Substitution | Halogenated alkyl chains + Amines | Polar aprotic solvents, elevated temperature | 50-75 | Simple starting materials |

| Catalytic Hydrogenation | Pyridine derivatives | H2/Pd-C, mild pressure and temperature | 80-95 | High yields, scalable |

Novel Methodologies in Asymmetric Synthesis

Recent advances in asymmetric synthesis have opened new pathways for the preparation of enantiomerically pure loperamide and its analogs [10] [11]. The development of chiral methodologies is particularly significant given the stereochemical complexity of the loperamide molecule and the potential for improved pharmacological properties through stereoselective synthesis [10]. Novel approaches to asymmetric synthesis have focused on the construction of the quaternary carbon center and the stereocontrolled formation of the piperidine ring system [10] [11].

Chiral auxiliary-mediated synthesis represents one of the primary strategies for achieving asymmetric induction in loperamide synthesis [11]. Evans auxiliaries and Oppolzer sultams have been successfully employed to direct the stereochemical outcome of key bond-forming reactions [11]. These chiral auxiliaries are typically attached to carbonyl-containing intermediates, where they exert facial selectivity during nucleophilic addition or alkylation reactions [11]. The auxiliary is subsequently removed under mild conditions to reveal the desired stereochemical configuration [11]. While this approach can achieve excellent enantiomeric excesses ranging from 85 to 95 percent, the requirement for auxiliary removal adds complexity to the overall synthetic sequence [11].

Enantioselective catalysis has emerged as a more atom-economical approach to asymmetric synthesis [11]. Chiral ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene and 1,1'-bi-2-naphthol have been utilized in conjunction with transition metal catalysts to achieve highly enantioselective transformations [11]. These catalytic systems can provide enantiomeric excesses of 90 to 98 percent under mild to moderate reaction conditions [11]. The catalytic nature of these transformations makes them particularly attractive for industrial applications, as only small amounts of the chiral catalyst are required [11].

Asymmetric hydrogenation represents another powerful methodology for the stereoselective synthesis of chiral intermediates [11]. Chiral rhodium and ruthenium complexes have been developed that can achieve remarkable enantiomeric excesses of 95 to 99 percent in the hydrogenation of prochiral olefins and imines [11]. These catalytic systems operate under moderate pressure conditions and have been successfully scaled for industrial production [11]. The established nature of asymmetric hydrogenation technology makes it particularly suitable for pharmaceutical manufacturing [11].

Table 4: Asymmetric Synthesis Methodologies for Chiral Loperamide Intermediates

| Asymmetric Method | Chiral Source | Typical Enantiomeric Excess (%) | Reaction Conditions | Industrial Feasibility |

|---|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, Oppolzer sultams | 85-95 | Low temperature (-78°C to 0°C) | Moderate (auxiliary removal required) |

| Enantioselective Catalysis | Chiral ligands (BINAP, BINOL) | 90-98 | Mild to moderate (0-50°C) | High (catalytic amounts) |

| Asymmetric Hydrogenation | Chiral rhodium/ruthenium complexes | 95-99 | Moderate pressure (1-10 atm) | High (established technology) |

| Chiral Phase Transfer Catalysis | Chiral quaternary ammonium salts | 70-90 | Biphasic systems, ambient temperature | Moderate (catalyst cost) |

| Enzymatic Resolution | Lipases, esterases | 90-99 | Aqueous or organic media, 25-50°C | High (sustainable processes) |

Chiral phase transfer catalysis provides an alternative approach that operates under biphasic reaction conditions [11]. Chiral quaternary ammonium salts serve as phase transfer catalysts, facilitating the transport of ionic reactants between aqueous and organic phases while simultaneously inducing asymmetry [11]. This methodology typically achieves enantiomeric excesses in the range of 70 to 90 percent and can be performed at ambient temperature [11]. However, the cost of chiral phase transfer catalysts can limit their industrial applicability [11].

Enzymatic resolution has gained increasing attention as a sustainable approach to asymmetric synthesis [11]. Lipases and esterases can be employed to selectively hydrolyze one enantiomer of a racemic ester, providing access to both enantiomers of the desired product [11]. These biocatalytic transformations typically achieve excellent enantiomeric excesses of 90 to 99 percent and can be performed in aqueous or organic media at moderate temperatures [11]. The environmentally benign nature of enzymatic processes makes them particularly attractive for green chemistry applications [11].

A particularly noteworthy advancement in asymmetric loperamide synthesis involves the development of novel methodologies for the stereoselective construction of the quaternary carbon center [10]. Researchers have successfully optimized synthetic procedures for loperamide analogs containing two 4-phenylpiperidine scaffolds, achieving excellent yields through careful optimization of reaction conditions [10]. The synthesis of compounds such as 1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one has been accomplished using mild and highly efficient protocols [10].

Carbon-silicon exchange strategies represent an innovative approach to modifying the structural framework of loperamide [7]. Sila-substitution at the 4-position of the piperidine ring, where the tertiary carbon-oxygen bond is replaced with a silicon-oxygen bond, has been successfully achieved [7]. This modification, leading to sila-loperamide, involves a multistep synthetic procedure starting from triethoxyvinylsilane and utilizing 4-methoxyphenyl units as protecting groups for silicon [7]. The carbon-silicon exchange approach provides access to analogs with altered pharmacokinetic and pharmacodynamic properties while maintaining the core structural features of the parent molecule [7].

Green Chemistry Approaches for Industrial Production

The implementation of green chemistry principles in loperamide manufacturing has become increasingly important as pharmaceutical companies seek to reduce environmental impact while maintaining product quality and economic viability [2] [14]. Traditional synthesis methods often rely on hazardous solvents and generate significant waste streams, making the development of more sustainable approaches a critical priority [2]. Green chemistry strategies focus on solvent replacement, atom economy enhancement, catalytic process development, energy efficiency improvements, and waste minimization [2].

Solvent replacement represents one of the most significant opportunities for implementing green chemistry principles in loperamide synthesis [2]. Traditional processes have relied heavily on methylisobutylketone, toluene, and acetone, which are associated with environmental and health concerns [2]. Glycerol formal has emerged as a particularly promising green solvent alternative for loperamide synthesis [2]. This solvent consists of a mixture of two isomers, 4-hydroxymethyl-1,3-dioxolane and 5-hydroxy-1,3-dioxane, present in a constant proportion of 40 percent and 60 percent respectively [2].

The advantages of glycerol formal over traditional solvents are substantial [2]. It exhibits excellent stability under neutral and basic conditions, making it inert toward solubilized products that are compatible with alcohol and acetal functional groups [2]. The solvent demonstrates superior safety characteristics, with a boiling point approximately 80 degrees Celsius higher than methylisobutylketone and significantly lower vapor pressure, resulting in reduced exposure risks [2]. Additionally, glycerol formal presents a markedly better toxicological profile, evidenced by the absence of hazard risk phrases and environmental limit values, as well as a lethal dose in rats that is five times higher than methylisobutylketone [2].

The implementation of glycerol formal in loperamide synthesis provides several process advantages [2]. Reactions can be carried out at comparatively faster rates than in other solvents, even at lower temperatures, with reaction times of less than three hours being achievable [2]. The high boiling point enables safe operation at industrial scales and allows filtration operations to be performed at elevated temperatures without flammability hazards [2]. The crude product can be easily separated from solid salts through centrifugation, with centrifugation at 40 degrees Celsius enabling isolation of the product with good yield and purity [2].

Table 5: Green Chemistry Approaches in Loperamide Manufacturing

| Green Chemistry Principle | Traditional Approach | Green Alternative | Environmental Benefit | Process Efficiency |

|---|---|---|---|---|

| Solvent Replacement | MIBK, Toluene, Acetone | Glycerol formal, Water, Ionic liquids | Reduced toxicity, biodegradability | Faster reactions, easier separation |

| Atom Economy Enhancement | Stoichiometric reagents | Optimized stoichiometry | Reduced waste generation | Higher yields, fewer side products |

| Catalytic Process Development | Stoichiometric Lewis acids | Catalytic amounts of activators | Lower catalyst consumption | Cost reduction, recyclability |

| Energy Efficiency | High temperature reflux | Microwave-assisted synthesis | Reduced energy consumption | Shortened reaction times |

| Waste Minimization | Multiple purification steps | Crystallization-based purification | Simplified waste treatment | Reduced processing steps |

The nucleophilic substitution reaction between dimethyl(tetrahydro-3,3-diphenyl-2-furyliden)ammonium bromide and 4-(4-chlorophenyl)-4-hydroxypiperidine can be effectively performed in glycerol formal [2]. The reaction is typically carried out in the presence of sodium carbonate as a base, with potassium iodide serving as a catalytic additive [2]. Optimal reaction conditions involve temperatures ranging from 55 to 65 degrees Celsius, with glycerol formal present in amounts of 3 to 5 milliliters per gram of the piperidine substrate [2]. These conditions result in reaction completion within two hours, representing a significant improvement over traditional methodologies [2].

Microwave-assisted synthesis has emerged as another green chemistry approach for accelerating loperamide synthesis while reducing energy consumption [30]. Microwave irradiation provides rapid and uniform heating, enabling reactions to proceed under milder conditions with shortened reaction times [30]. This technology has been successfully applied to the synthesis of various pharmaceutical intermediates and represents a promising avenue for further development in loperamide manufacturing [30].

Continuous flow synthesis represents an advanced green chemistry approach that offers numerous advantages over traditional batch processes [29]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety through reduced inventory of hazardous materials [29]. Researchers have developed high-yield routes for the synthesis of loperamide and its derivatives using continuous flow methodologies [29]. These processes typically involve the coupling of alpha,alpha-diphenyl-gamma-butyrolactone with 4-(4-chlorophenyl)-4-hydroxypiperidine in multi-step flow sequences [29].

The development of catalytic processes represents another important aspect of green chemistry implementation [2]. Traditional Friedel-Crafts alkylation reactions require stoichiometric or super-stoichiometric amounts of Lewis acids, generating large quantities of salt waste [6]. Green chemistry approaches focus on developing catalytic variants that use only catalytic amounts of activating agents [6]. Recent advances have included the development of environmentally benign catalysts and the use of alternative alkylating agents such as alcohols instead of alkyl halides [6].

Atom economy enhancement strategies focus on maximizing the incorporation of starting materials into the final product while minimizing waste generation [14]. Optimized stoichiometry and improved reaction selectivity contribute to higher atom economy [14]. The development of more selective reaction conditions reduces the formation of side products and simplifies purification requirements [14]. These improvements result in higher overall yields and reduced environmental impact [14].

Quality Control Parameters in Pharmaceutical Synthesis

Quality control in pharmaceutical loperamide synthesis encompasses a comprehensive array of analytical methods and specifications designed to ensure product safety, efficacy, and regulatory compliance [15] [16] [17]. The quality control framework is built around critical quality attributes that must be rigorously monitored throughout the manufacturing process [17] [18]. These parameters include assay determination, related substances analysis, residual solvent testing, heavy metals analysis, microbial contamination assessment, particle size distribution evaluation, polymorphic form identification, and water content determination [17] [18] [22].

Assay determination represents the fundamental quality parameter for loperamide hydrochloride, with specifications typically requiring 98.0 to 102.0 percent on a dried basis [17] [18] [22]. High-performance liquid chromatography with ultraviolet detection at 226 nanometers serves as the primary analytical method for assay determination [15] [16]. The chromatographic method typically employs a C18 reverse-phase column with acetonitrile-water mobile phases, providing excellent separation and quantification capabilities [15] [16]. Method validation parameters include linearity over the concentration range of 10 to 100 micrograms per milliliter, with correlation coefficients exceeding 0.9999 [15] [16].

Related substances analysis constitutes a critical aspect of quality control, as impurities can significantly impact product safety and efficacy [20] [21] [22]. The specification limits for individual impurities are typically set at no more than 0.2 percent, with total impurities not exceeding 0.3 percent [17] [18] [22]. High-performance liquid chromatography with gradient elution serves as the analytical method of choice for related substances determination [20] [21]. The method must be capable of separating and quantifying known impurities as well as detecting unknown degradation products [20] [21].

Table 6: Quality Control Parameters in Pharmaceutical Loperamide Synthesis

| Quality Parameter | Specification Range | Analytical Method | Critical Quality Attribute |

|---|---|---|---|

| Assay (Dried Basis) | 98.0-102.0% | HPLC-UV (226 nm) | Yes |

| Related Substances | ≤ 0.2% individual, ≤ 0.3% total | HPLC with gradient elution | Yes |

| Residual Solvents | Class 2: ≤ 3000 ppm (methanol) | Gas Chromatography (GC) | Yes |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP) | Yes |

| Microbial Limits | ≤ 1000 CFU/g | Membrane filtration method | Yes |

| Particle Size Distribution | D50: 10-100 μm | Laser diffraction | No |

| Polymorphic Form | Form I (stable polymorph) | X-ray powder diffraction (XRPD) | Yes |

| Water Content | ≤ 0.5% | Karl Fischer titration | Yes |

The impurity profile of loperamide includes several well-characterized degradation products and process-related impurities [20] [21] [22]. Chlorophenylpiperidinol can form through hydrolysis of the amide bond under acidic conditions [21]. Deschloroloperamide results from dechlorination reactions, while loperamide trans-N-oxide and loperamide cis-N-oxide are formed through oxidation processes [22]. Anhydroloperamide can form through dehydration reactions, particularly under elevated temperature conditions [22]. Additional impurities include loperamide piperidinolamide from incomplete amide formation, loperamide biphenyl analog from alternative coupling reactions, and loperamide quaternary salt from side reactions during synthesis [22].

Table 7: Impurity Profile and Control Strategies in Loperamide Synthesis

| Impurity Name | Formation Pathway | Specification Limit (%) | Control Strategy |

|---|---|---|---|

| Chlorophenylpiperidinol | Hydrolysis of amide bond | ≤ 0.2 | pH control during synthesis |

| Deschloroloperamide | Dechlorination reaction | ≤ 0.2 | Chloride source selection |

| Loperamide trans-N-oxide | N-oxidation (trans configuration) | ≤ 0.2 | Oxidative conditions avoidance |

| Loperamide cis-N-oxide | N-oxidation (cis configuration) | ≤ 0.2 | Stereochemical control |

| Anhydroloperamide | Dehydration reaction | ≤ 0.2 | Moisture control |

| Loperamide piperidinolamide | Incomplete amide formation | ≤ 0.2 | Reaction completion monitoring |

| Loperamide biphenyl analog | Alternative coupling product | ≤ 0.2 | Regioselective coupling |

| Loperamide quaternary salt | Quaternization side reaction | ≤ 0.2 | Reaction conditions optimization |

Residual solvent analysis is essential due to the use of organic solvents throughout the synthesis process [17] [18] [22]. Gas chromatography serves as the primary analytical method for residual solvent determination [22]. Class 2 solvents such as methanol are limited to 3000 parts per million, while Class 3 solvents have higher acceptable limits [22]. The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness [17] [18].

Heavy metals analysis is required to ensure that toxic metal impurities are within acceptable limits [17] [18]. Inductively coupled plasma spectroscopy provides sensitive and specific determination of elemental impurities [17] [18]. The specification typically requires heavy metals to be no more than 20 parts per million [22]. Elemental impurities testing follows International Council for Harmonisation guidelines and includes assessment of metals such as lead, mercury, cadmium, and arsenic [17] [18].

Polymorphic form identification represents a critical quality attribute due to the potential impact on dissolution rate, bioavailability, and stability [23]. Loperamide hydrochloride exists in multiple polymorphic forms, with Form I being the stable polymorph used in pharmaceutical formulations [17] [18]. X-ray powder diffraction serves as the primary method for polymorphic form identification [17] [18] [23]. The crystalline form must be controlled throughout the manufacturing process to ensure consistent product performance [23].

Water content determination is essential for product stability and shelf-life [17] [18] [22]. Karl Fischer titration provides accurate and precise determination of water content, with specifications typically requiring no more than 0.5 percent [17] [18] [22]. Excessive water content can lead to hydrolytic degradation and microbial growth [17] [18].

Microbial contamination testing ensures that the product meets pharmacopeial requirements for microbial quality [17] [18]. Membrane filtration methods are employed to determine total aerobic microbial count, with specifications typically requiring no more than 1000 colony-forming units per gram [17] [18]. Additional testing for specific pathogens may be required depending on the intended use of the product [17] [18].

Table 8: Process Parameter Comparison - Traditional vs Green Chemistry Approach

| Process Parameter | Traditional MIBK Process | Glycerol Formal Process | Improvement Factor |

|---|---|---|---|

| Overall Yield (%) | 80 | 67 | 0.84x |

| Reaction Time (hours) | 12-24 | 2-3 | 6-8x faster |

| Temperature (°C) | 115-120 | 55-65 | 50-55°C lower |

| Base Equivalents | 3-5 | 1-1.2 | 3-4x reduction |

| Solvent Volume (mL/g) | 15-20 | 3-5 | 3-4x reduction |

| Purification Steps | 3-4 | 2-3 | 1-2 steps fewer |

| Environmental Impact | High (toxic solvents) | Low (green solvent) | Significant reduction |

| Cost Effectiveness | Moderate | High | Improved economics |

Process validation represents an integral component of quality control, ensuring that the manufacturing process consistently produces product meeting predetermined specifications [17] [25]. Process validation studies are conducted on multiple full-scale batches to demonstrate process capability and control [17]. Critical process parameters are identified and controlled within validated ranges to ensure product quality [25]. Statistical analysis of batch data provides evidence of process consistency and capability [17] [25].

Physical Description

XLogP3

LogP

log Kow = 5.15 (est)

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Safety and efficacy of loperamide in children younger than 2 years of age have not been established. Loperamide should be used with particular caution in young children because of the greater variability of response in this age group. The presence of dehydration, especially in younger children, may further influence the variability of response to the drug.

Loperamide should not be used in the treatment of diarrhea resulting from some infections or in patients with pseudomembranous colitis (e.g., associated with antibiotics). Loperamide is contraindicated in patients with a known hypersensitivity to the drug and in patients in whom constipation must be avoided.

Patients receiving loperamide should be advised to consult their clinician if the diarrhea persists for longer than 2 days, if symptoms worsen, if abdominal swelling or bulging develops, or if fever develops. For self-medication, loperamide should not be used for longer than 2 days unless directed by a clinician. Loperamide should also not be used for self-medication if diarrhea is accompanied by high fever (greater than 38.3 °C), if blood is present in the stool, or if rash or other allergic reaction to the drug has occurred previously. If a patient is receiving an anti-infective or has a history of liver disease, a physician should be consulted before the drug is used for self-medication.

For more Drug Warnings (Complete) data for Loperamide (12 total), please visit the HSDB record page.

Biological Half Life

The apparent elimination half-life of loperamide in healthy adults is 10.8 hours (range 9.1-14.4 hours).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: Janssen et al., France patent 2100711; eidem, United States of American patent 3714159 (1972, 1973 to Janssen).

Clinical Laboratory Methods

Storage Conditions

Interactions

Concomitant treatment /of loperamide/ with oral desmopressin resulted in a 3-fold increase of desmopressin plasma concentrations, presumably due to slower gastrointestinal motility.

Loperamide is biotransformed in vitro by the cytochromes P450 (CYP) 2C8 and 3A4 and is a substrate of the P-glycoprotein efflux transporter. Our aim was to investigate the effects of itraconazole, an inhibitor of CYP3A4 and P-glycoprotein, and gemfibrozil, an inhibitor of CYP2C8, on the pharmacokinetics of loperamide. In a randomized crossover study with 4 phases, 12 healthy volunteers took 100 mg itraconazole (first dose 200 mg), 600 mg gemfibrozil, both itraconazole and gemfibrozil, or placebo, twice daily for 5 days. On day 3, they ingested a single 4-mg dose of loperamide. Loperamide and N-desmethylloperamide concentrations in plasma were measured for up to 72 hr and in urine for up to 48 hr. Possible central nervous system effects of loperamide were assessed by the Digit Symbol Substitution Test and by subjective drowsiness. Itraconazole raised the peak plasma loperamide concentration (Cmax) 2.9-fold (range, 1.2-5.0; p < 0.001) and the total area under the plasma loperamide concentration-time curve (AUC(0-infinity)) 3.8-fold (1.4-6.6; p < 0.001) and prolonged the elimination half-life (t(1/2)) of loperamide from 11.9 to 18.7 hr (p < 0.001). Gemfibrozil raised the Cmax of loperamide 1.6-fold (0.9-3.2; P < 0.05) and its AUC(0-infinity) 2.2-fold (1.0-3.7; P < 0.05) and prolonged its t(1/2) to 16.7 hr (P < 0.01). The combination of itraconazole and gemfibrozil raised the Cmax of loperamide 4.2-fold (1.5-8.7; P < 0.001) and its AUC(0-infinity) 12.6-fold (4.3-21.8; P < 0.001) and prolonged the t(1/2) of loperamide to 36.9 hr (p < 0.001). The amount of loperamide excreted into urine within 48 hr was increased 3.0-fold, 1.4-fold and 5.3-fold by itraconazole, gemfibrozil and their combination, respectively (p < 0.05). Itraconazole, gemfibrozil and their combination reduced the plasma AUC(0-72) ratio of N-desmethylloperamide to loperamide by 65%, 46% and 88%, respectively (p < 0.001). No significant differences were seen in the Digit Symbol Substitution Test or subjective drowsiness between the phases. Itraconazole, gemfibrozil and their combination markedly raise the plasma concentrations of loperamide. Although not seen in the psychomotor tests used, an increased risk of adverse effects should be considered during concomitant use of loperamide with itraconazole, gemfibrozil and especially their combination.

Dates

Ejim et al. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. Nature Chemical Biology, doi: 10.1038/nchembio.559, published online 24 April 2011 http://www.nature.com/naturechemicalbiology